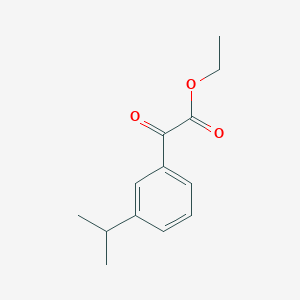
3-Chlorocyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorocyclobutane-1-carbonitrile, also known as 3-chlorocyclobutanecarbonitrile, is an organic compound with the molecular formula C5H6ClN and a molecular weight of 115.56 g/mol . This compound is characterized by a cyclobutane ring substituted with a chlorine atom and a nitrile group. It is widely used in scientific research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclobutanecarbonitrile: One common method involves the halogenation of cyclobutanecarbonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete substitution of the hydrogen atom with a chlorine atom.
Cyclization of 3-Chlorobutanenitrile: Another method involves the cyclization of 3-chlorobutanenitrile under basic conditions. This reaction can be facilitated by using a strong base such as sodium hydroxide or potassium hydroxide, which promotes the formation of the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions.
Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can also undergo oxidation reactions where the nitrile group is converted to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: 3-Hydroxycyclobutane-1-carbonitrile, 3-Aminocyclobutane-1-carbonitrile.
Reduction: 3-Chlorocyclobutylamine.
Oxidation: 3-Chlorocyclobutane-1-carboxylic acid.
Scientific Research Applications
3-Chlorocyclobutane-1-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives have shown potential as inhibitors of specific enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may possess therapeutic properties.
Mechanism of Action
The mechanism by which 3-chlorocyclobutane-1-carbonitrile exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The chlorine atom and nitrile group make it a versatile intermediate in organic synthesis. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
3-Bromocyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine. It exhibits different reactivity due to the larger atomic radius and lower electronegativity of bromine.
3-Fluorocyclobutane-1-carbonitrile: Contains a fluorine atom, which significantly alters its chemical properties due to the high electronegativity and small size of fluorine.
Cyclobutane-1-carbonitrile: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 3-Chlorocyclobutane-1-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on a cyclobutane ring. This combination imparts distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-chlorocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCOKURETJQQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide](/img/structure/B3006736.png)
![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)

![4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B3006742.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)



![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
